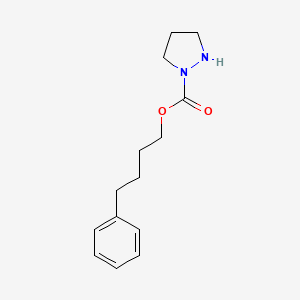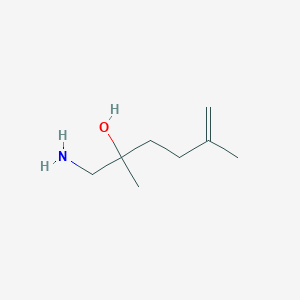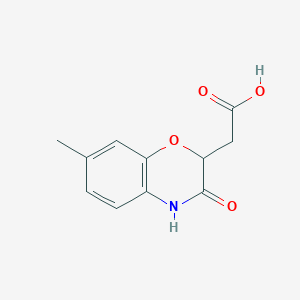![molecular formula C18H19FN4O B12602447 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-42-4](/img/structure/B12602447.png)
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer properties. The compound’s structure features a pyrido[3,2-D]pyrimidine core with a 3-fluorophenyl group at the 6-position and a pentyloxy group at the 4-position, making it a unique and potentially potent molecule for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,2-D]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced at the 6-position.
Attachment of the Pentyloxy Group: This is usually done through an etherification reaction where a pentyloxy group is attached at the 4-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and pentyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Applications De Recherche Scientifique
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, it has been shown to inhibit EGFR, including mutated forms that confer resistance to existing inhibitors. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-D]pyrimidin-2-amine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
PLK4 Inhibitors: Compounds with an aminopyrimidine core, such as those targeting serine/threonine protein kinase PLK4, show similar biological activities.
Uniqueness
6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit resistant forms of EGFR sets it apart from other similar compounds .
Propriétés
Numéro CAS |
897362-42-4 |
|---|---|
Formule moléculaire |
C18H19FN4O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
6-(3-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H19FN4O/c1-2-3-4-10-24-17-16-15(22-18(20)23-17)9-8-14(21-16)12-6-5-7-13(19)11-12/h5-9,11H,2-4,10H2,1H3,(H2,20,22,23) |
Clé InChI |
CUBGUXHZXRKETA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



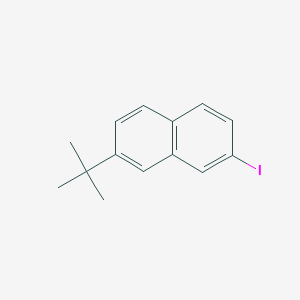

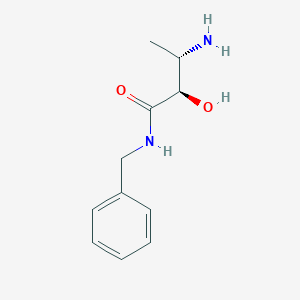
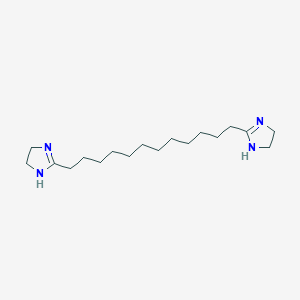
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
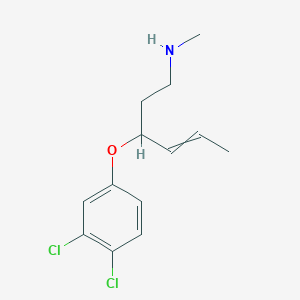
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl benzoate](/img/structure/B12602425.png)
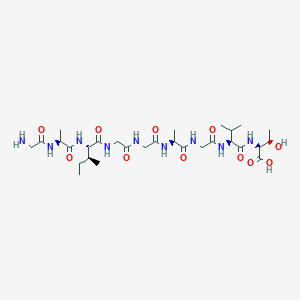
propanedinitrile](/img/structure/B12602451.png)
